molecular formula C8H6F2N2O4S B12876816 2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide

2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide

Cat. No.: B12876816
M. Wt: 264.21 g/mol
InChI Key: VQPYOTFVLWXXJZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide is a heterocyclic compound that features a benzoxazole ring substituted with a difluoromethoxy group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide typically involves the reaction of 2-aminophenol with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a difluoromethoxy-containing reagent under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide is unique due to the presence of both the difluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C8H6F2N2O4S

Molecular Weight

264.21 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C8H6F2N2O4S/c9-7(10)16-8-12-5-2-1-4(17(11,13)14)3-6(5)15-8/h1-3,7H,(H2,11,13,14)

InChI Key

VQPYOTFVLWXXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)OC(F)F

Origin of Product

United States

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